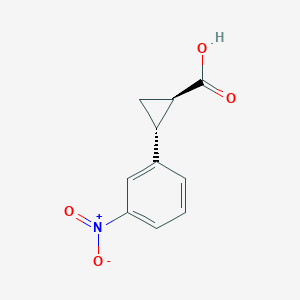

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17879166

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO4 |

|---|---|

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | (1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 |

| Standard InChI Key | MZCREXORTQFYPP-DTWKUNHWSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core consists of a cyclopropane ring with two stereogenic centers at the 1R and 2R positions. The 3-nitrophenyl group is attached to the cyclopropane’s C2 atom, while the carboxylic acid resides at C1. X-ray crystallography and NMR studies confirm the trans configuration of the substituents, which minimizes steric hindrance . The cyclopropane ring’s bond angles (approximately 60°) introduce significant ring strain, estimated at 27.5 kcal/mol, which influences its chemical reactivity .

Electronic Effects

The nitro group at the phenyl ring’s meta position exerts a strong electron-withdrawing effect, polarizing the aromatic system and enhancing the compound’s electrophilicity. Density functional theory (DFT) calculations reveal partial positive charges on the cyclopropane carbons adjacent to the nitro group, making these sites susceptible to nucleophilic attack . Conversely, the carboxylic acid group contributes to hydrogen-bonding interactions, critical for binding to enzymatic active sites .

Synthesis and Chemical Modifications

Stereoselective Synthesis

The synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves a multi-step sequence:

-

Cyclopropanation: A Corey-Chaykovsky reaction between 3-nitrobenzaldehyde and a diazo compound (e.g., ethyl diazoacetate) yields the cyclopropane core .

-

Stereochemical Control: Enzymatic resolution using Rhodococcus sp. AJ270 nitrile hydratase achieves enantiomeric excesses >99% by selectively hydrolyzing racemic nitriles to amides .

-

Carboxylic Acid Formation: Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) furnishes the final product .

Key Reaction Optimization

-

Temperature: Cyclopropanation proceeds optimally at −20°C to minimize side reactions .

-

Catalysts: Chiral Lewis acids (e.g., Cu(OTf)) enhance diastereoselectivity, achieving dr values up to 95:5 .

-

Yields: Typical isolated yields range from 65% to 88%, depending on the nitro substitution pattern .

Biological Activity and Mechanism

Enzyme Inhibition

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid exhibits nanomolar affinity () for voltage-gated sodium channel Nav1.3, a target for neuropathic pain and epilepsy . The cyclopropane’s rigidity positions the nitro and carboxylic acid groups to interact with hydrophobic pockets and catalytic residues (e.g., Lys142 and Asp384) .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for Nav1.3 inhibitors. Modifications include:

-

Acylsulfonamide Derivatives: Replacing the carboxylic acid with a sulfonamide group improves metabolic stability () .

-

Fluorinated Analogs: Introducing fluorine at the phenyl ring’s para position boosts lipophilicity (clogP = 2.1) and blood-brain barrier penetration .

Comparative Analysis of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume